molecular formula C14H18N2 B11892373 1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 668467-80-9

1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B11892373
CAS No.: 668467-80-9
M. Wt: 214.31 g/mol
InChI Key: MLVUMBZKMLKUPQ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

CAS No.

668467-80-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile

InChI

InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

MLVUMBZKMLKUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile and its derivatives exhibit significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that compounds derived from this structure can interact with various molecular targets due to their steric and electronic properties.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of a library of tetrahydroquinoline derivatives against several cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results demonstrated promising activity, suggesting that derivatives of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile could serve as potential chemotherapeutic agents .

Compound NameCell Line TestedIC50 Value (µM)
1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrileHeLa10.5
Derivative AHT-295.7
Derivative BA27808.9

Medicinal Chemistry Applications

The unique combination of steric hindrance and polar functional groups in 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile enhances its reactivity in medicinal chemistry applications. This compound can serve as a scaffold for designing new drugs targeting various diseases.

Potential Drug Development Pathways

Research into drug development using this compound focuses on:

  • Anticancer agents : Modifications to enhance selectivity towards cancer cells.
  • Antimicrobial agents : Exploring structural variations to improve efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Uniqueness

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .

Biological Activity

1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS No. 668467-80-9) is a member of the tetrahydroquinoline family, characterized by its unique structural features that include a tert-butyl group and a carbonitrile functional group. These structural attributes contribute to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is C14H18N2, with a molecular weight of 214.31 g/mol. The presence of the tert-butyl group introduces significant steric hindrance, while the carbonitrile group enhances its polarity and potential for hydrogen bonding interactions.

Biological Activities

Research indicates that 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile exhibits significant biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess notable antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Potential : Preliminary investigations suggest that this compound and its derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Specific pathways involved include interactions with cellular receptors and enzymes critical for cancer cell survival .

The biological activity of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is influenced by its structural characteristics:

  • Steric Hindrance : The tert-butyl group affects the compound’s interaction with biological targets, potentially enhancing selectivity for certain receptors or enzymes.
  • Hydrogen Bonding : The carbonitrile group can form hydrogen bonds with biological macromolecules, facilitating interactions that may lead to biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, it is beneficial to compare it with related compounds:

Compound NameKey FeaturesUnique Aspects
1-(tert-Butyl)-1,2,3,4-tetrahydroquinolineLacks carbonitrile groupDifferent reactivity profile due to absence of polar functional group
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamideContains carboxamide instead of carbonitrileAltered hydrogen bonding capabilities
6-(tert-Butyl)-1,2,3,4-tetrahydroquinolineTert-butyl at position 6Differences in steric effects compared to position 1

The combination of steric hindrance from the tert-butyl group and the polar nature of the carbonitrile group enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.

Case Studies

Several studies have focused on the biological activities of related tetrahydroquinoline derivatives:

  • Antimicrobial Study : A study demonstrated that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the carbonitrile moiety could enhance antimicrobial efficacy .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that certain derivatives could induce apoptosis at nanomolar concentrations. This suggests potential for development as anticancer agents .

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